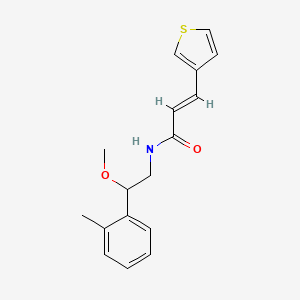
(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide is an organic compound that belongs to the class of acrylamides
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-2-(o-tolyl)ethanamine and 3-thiophenecarboxaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.
Acrylamide Formation: The intermediate product is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions: (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide can be compared with other similar compounds, such as:
N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide: Lacks the thiophene ring, resulting in different chemical properties and applications.
N-(2-methoxy-2-(o-tolyl)ethyl)-3-(furan-3-yl)acrylamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
生物活性
(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique molecular structure, exhibits various pharmacological properties, particularly in antimicrobial and anticancer applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is attributed to its interaction with specific molecular targets, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can modulate the activity of cell surface or intracellular receptors, influencing signal transduction pathways.
- Gene Expression Regulation : The compound may affect the expression of genes related to cell growth and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures showed:
- Minimum Inhibitory Concentration (MIC) : Values ranging from 0.22 to 0.25 μg/mL against various pathogens.
- Biofilm Inhibition : Substantial reduction in biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis compared to standard antibiotics like Ciprofloxacin .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that it may exhibit cytotoxic effects on cancer cell lines through:
- Cell Viability Reduction : Significant decreases in cell viability were observed in treated HeLa cells.
- Mechanistic Insights : The compound is suggested to act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer cell proliferation and survival .
Case Studies
特性
IUPAC Name |
(E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-5-3-4-6-15(13)16(20-2)11-18-17(19)8-7-14-9-10-21-12-14/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUWGNNOGMYZEB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C=CC2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














